molecular formula C25H24N2O3 B3444964 3-(3,4-DIMETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE

3-(3,4-DIMETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE

Cat. No.: B3444964
M. Wt: 400.5 g/mol
InChI Key: KCYJCPHZWMCHDH-UHFFFAOYSA-N
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Description

The compound “3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-4(3H)-quinazolinone” belongs to the quinazolinone class of compounds. Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazolinone core, a 3,4-dimethoxyphenyl group, and a 4-methylphenyl group. The presence of these functional groups could influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the specific substituents present . The 3,4-dimethoxyphenyl and 4-methylphenyl groups in this compound could potentially influence its reactivity.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for bioaccumulation. While some quinazolinone derivatives have demonstrated biological activity, the specific safety and hazards of this compound would need to be assessed experimentally .

Future Directions

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, and assessing its biological activity. Given the biological activity demonstrated by other quinazolinone derivatives, this compound could potentially have applications in medicinal chemistry .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-17-8-11-19(12-9-17)24-26-21-7-5-4-6-20(21)25(28)27(24)15-14-18-10-13-22(29-2)23(16-18)30-3/h4-13,16H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYJCPHZWMCHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-DIMETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE
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3-(3,4-DIMETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE
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3-(3,4-DIMETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE
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3-(3,4-DIMETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE
Reactant of Route 6
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3-(3,4-DIMETHOXYPHENETHYL)-2-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE

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